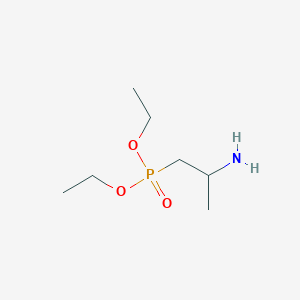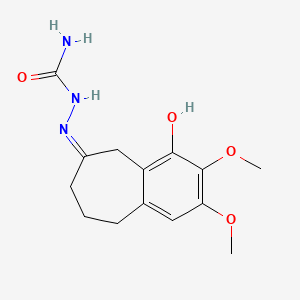![molecular formula C26H21N3OSn B14653370 {(E)-(Phenylimino)[(triphenylstannyl)oxy]methyl}cyanamide CAS No. 52026-19-4](/img/structure/B14653370.png)
{(E)-(Phenylimino)[(triphenylstannyl)oxy]methyl}cyanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{(E)-(Phenylimino)[(triphenylstannyl)oxy]methyl}cyanamide is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. This particular compound features a phenylimino group, a triphenylstannyl group, and a cyanamide group, making it a unique and versatile molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {(E)-(Phenylimino)[(triphenylstannyl)oxy]methyl}cyanamide typically involves the reaction of triphenylstannyl chloride with a suitable precursor containing the phenylimino and cyanamide groups. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include anhydrous ether and benzene .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis. The key is to maintain strict control over reaction conditions, such as temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
{(E)-(Phenylimino)[(triphenylstannyl)oxy]methyl}cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can yield simpler organotin compounds.
Substitution: The triphenylstannyl group can be substituted with other functional groups under appropriate conditions .
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reactions: These reactions typically require catalysts such as palladium or platinum and are carried out under inert atmospheres
Major Products
The major products formed from these reactions vary widely depending on the specific reaction conditions and reagents used. For example, oxidation may yield organotin oxides, while reduction can produce simpler organotin compounds.
科学研究应用
{(E)-(Phenylimino)[(triphenylstannyl)oxy]methyl}cyanamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound has been studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research has explored its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties .
作用机制
The mechanism of action of {(E)-(Phenylimino)[(triphenylstannyl)oxy]methyl}cyanamide involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can form complexes with these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation .
相似化合物的比较
Similar Compounds
- Triphenylstannyl 2-((E)-(4-hydroxy-3-((E)-((4-(methoxycarbonyl)phenyl)imino)methyl)phenyl)-diazenyl)benzoate
- Methyl 2-((E)-(4-hydroxy-3-((E)-((4-(triphenylstannyl)oxy)carbonyl)phenyl)imino)methyl)phenyl)-diazenyl)benzoate
- Triphenylstannyl 2-((E)-(4-hydroxy-3-((E)-((4-(triphenylstannyl)oxy)carbonyl)phenyl)imino)methyl)phenyl)-diazenyl)benzoate
Uniqueness
What sets {(E)-(Phenylimino)[(triphenylstannyl)oxy]methyl}cyanamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
属性
CAS 编号 |
52026-19-4 |
|---|---|
分子式 |
C26H21N3OSn |
分子量 |
510.2 g/mol |
IUPAC 名称 |
triphenylstannyl N-cyano-N'-phenylcarbamimidate |
InChI |
InChI=1S/C8H7N3O.3C6H5.Sn/c9-6-10-8(12)11-7-4-2-1-3-5-7;3*1-2-4-6-5-3-1;/h1-5H,(H2,10,11,12);3*1-5H;/q;;;;+1/p-1 |
InChI 键 |
MZRICIOQWRGOET-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)N=C(NC#N)O[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B14653322.png)






![2-[2-(Quinolin-2-yl)hydrazinylidene]acenaphthylen-1(2H)-one](/img/structure/B14653348.png)
![{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14653350.png)
![Bicyclo[3.2.0]hepta-1,4-dien-3-one](/img/structure/B14653351.png)

